N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
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Overview
Description
The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a chemically synthesized molecule that likely exhibits a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives and their synthesis, biological activities, and chemical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide was achieved by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in basic aqueous media . Similarly, the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involved multiple steps, including cyclization and aminomethylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The structure is confirmed using techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies . These techniques would be essential in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including ortho lithiation followed by condensation with electrophilic compounds to form different products such as carbinols, imines, amides, and acids . The reactivity of the sulfonamide group and the substituents on the aromatic ring dictate the types of chemical reactions the compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the aromatic ring and the presence of additional functional groups. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter these properties. The compound's reactivity with chlorinating reagents, as seen with N-chloro-N-methoxybenzenesulfonamide, can also provide insights into its chemical behavior .
Scientific Research Applications
Synthesis and Biological Screening
Synthesis and Characterization
Research efforts have been dedicated to the synthesis and characterization of sulfonamide derivatives, including the exploration of their chemical structures through various analytical techniques. One study detailed the synthesis of novel N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, showcasing their structural elucidation through NMR, IR, and mass spectral data. These compounds were investigated for their biological potential, demonstrating moderate to good activities against bacterial strains and in enzyme inhibition assays (Aziz‐ur‐Rehman et al., 2014).
Antimicrobial and Antifungal Activity
Another research area has focused on the antimicrobial and antifungal properties of sulfonamide compounds. Novel sulfonamide derivatives have been synthesized and assessed for their activity against a range of microbial and fungal species. Findings from these studies contribute to the understanding of the potential therapeutic applications of these compounds in combating microbial infections (S. Y. Hassan, 2013).
Enzyme Inhibition and Antioxidant Potential
Enzyme Inhibition
Sulfonamide compounds have also been evaluated for their enzyme inhibition capabilities. Specific derivatives have shown significant inhibitory effects on enzymes such as AChE and BChE, which are critical targets in the development of treatments for neurodegenerative diseases. Molecular docking studies complement these findings by providing insights into the potential mechanisms of action and interactions at the molecular level (Naghmana Kausar et al., 2019).
Antioxidant Studies
The antioxidant capabilities of sulfonamide derivatives have been another focus of research. Compounds have been synthesized and evaluated for their capacity to scavenge free radicals, demonstrating potential therapeutic applications in the management of oxidative stress-related conditions. These studies highlight the diverse biological activities and applications of sulfonamide compounds in scientific research (Naghmana Kausar et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-14-13-20(15(2)12-19(14)29-3)30(27,28)23-10-11-25-21(26)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNGNSQTCGKWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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